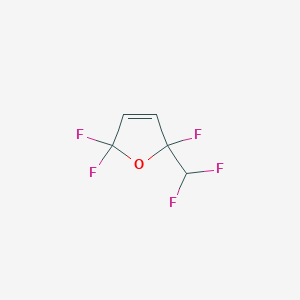
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran is an organofluorine compound characterized by the presence of multiple fluorine atoms
Vorbereitungsmethoden
The synthesis of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran typically involves fluorination reactions. One common method is the use of N-haloimide/HF dethiofluorination, where a halonium ion oxidizes sulfur in a C-S bond, producing sulfonium species that are then attacked by a fluoride ion to yield the desired organofluorine compound . This method is advantageous due to its ability to proceed under mild conditions, making it suitable for substrates that are less stable or readily available .
Analyse Chemischer Reaktionen
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by halonium ions, leading to the formation of sulfonium species.
Substitution: Nucleophilic fluorination is a common reaction, where a fluoride ion replaces a leaving group such as halogens, tosylates, or triflates.
Deoxofluorination: This involves the replacement of hydroxyl or carbonyl groups with fluorides.
Common reagents used in these reactions include halonium oxidants and fluoride ion sources. The major products formed from these reactions are various organofluorine compounds, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
While specific applications of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran were not found in the search results, organofluorine compounds, in general, are widely used in scientific research. They are valuable in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: In the design of drugs with improved metabolic stability and bioavailability.
Industry: In the production of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran exerts its effects involves the interaction of its fluorine atoms with various molecular targets. Fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability. The specific molecular targets and pathways involved would depend on the context of its application, such as in pharmaceuticals or materials science.
Vergleich Mit ähnlichen Verbindungen
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran can be compared with other organofluorine compounds, such as:
- 2,5,5-Trifluoro-2-phthalimido-pentanoate
- 2,5-Difluoro-2-phthalimidopentanoate
These compounds share similar fluorination patterns but differ in their functional groups and overall structure . The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
35768-32-2 |
|---|---|
Molekularformel |
C5H3F5O |
Molekulargewicht |
174.07 g/mol |
IUPAC-Name |
2-(difluoromethyl)-2,5,5-trifluorofuran |
InChI |
InChI=1S/C5H3F5O/c6-3(7)4(8)1-2-5(9,10)11-4/h1-3H |
InChI-Schlüssel |
BSAHOECCAIKUGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(OC1(C(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















